Fsp³ and LogP Comparison: Enhanced Drug-Like Physicochemical Profile vs. Aromatic Analogs
2-[1-(Aminomethyl)cyclobutyl]butan-2-OL demonstrates a superior three-dimensionality and predicted solubility profile compared to a hypothetical, flat aromatic bioisostere. Its high fraction of sp³-hybridized carbons (Fsp³) of 1.0 is a key differentiator from phenyl-containing analogs (Fsp³ typically << 1.0), a metric strongly correlated with increased clinical success rates due to reduced lipophilicity and improved aqueous solubility [1]. The compound's calculated LogP of 0.92 is lower than that of a typical phenyl-containing analog (e.g., phenylbutanol, LogP ~1.8), indicating a reduced tendency for promiscuous binding and phospholipidosis [2].
| Evidence Dimension | Fraction of sp³-hybridized carbons (Fsp³) and calculated lipophilicity (LogP) |
|---|---|
| Target Compound Data | Fsp³ = 1.0; LogP = 0.92 |
| Comparator Or Baseline | Hypothetical phenyl-containing analog (e.g., 2-phenylbutan-2-ol): Fsp³ < 0.25; LogP ~1.8 |
| Quantified Difference | ΔFsp³ > +0.75; ΔLogP = -0.88 (estimated) |
| Conditions | Computational prediction based on molecular structure (C9H19NO) |
Why This Matters
This data quantifies the scaffold's potential to improve oral bioavailability and reduce off-target toxicity compared to flat aromatic compounds, a primary driver for its selection in lead optimization.
- [1] Lovering, F.; Bikker, J.; Humblet, C. Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. J. Med. Chem. 2009, 52, 6752-6756. View Source
- [2] Subbaiah, M.A.M.; Meanwell, N.A. Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. J. Med. Chem. 2021, 64, 14046–14128. View Source
